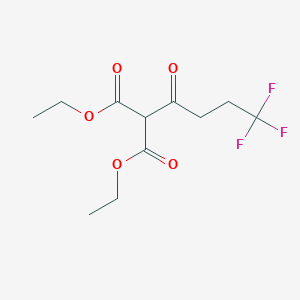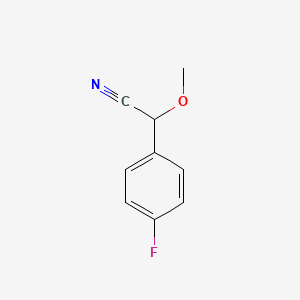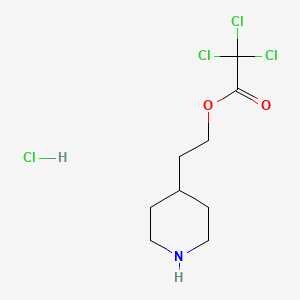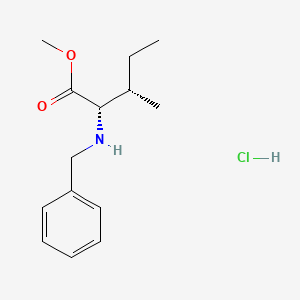
3-(2,2,2-Trifluoroetoxi)propan-1-ol
Descripción general
Descripción
3-(2,2,2-Trifluoroethoxy)propan-1-ol is a chemical compound with the CAS Number: 215929-99-0. It has a molecular weight of 158.12 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of 3-(2,2,2-Trifluoroethoxy)propan-1-ol is C5H9F3O2 . The InChI Code is 1S/C5H9F3O2/c6-5(7,8)4-10-3-1-2-9/h9H,1-4H2 .Physical And Chemical Properties Analysis
3-(2,2,2-Trifluoroethoxy)propan-1-ol is a liquid at room temperature . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Electrolitos para dispositivos de almacenamiento de energía
El compuesto relacionado, 3-(2,2,2-Trifluoroetoxi)propionitrilo, se ha estudiado como un solvente electrolítico para baterías de litio metálico de alta densidad energética . Por analogía, 3-(2,2,2-Trifluoroetoxi)propan-1-ol podría explorarse para aplicaciones similares, mejorando potencialmente el rendimiento y la seguridad de las baterías.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
3-(2,2,2-Trifluoroethoxy)propan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols to aldehydes or ketones. The interaction between 3-(2,2,2-Trifluoroethoxy)propan-1-ol and alcohol dehydrogenase involves the binding of the compound to the active site of the enzyme, leading to its subsequent oxidation. This interaction is crucial for understanding the metabolic pathways involving this compound .
Cellular Effects
The effects of 3-(2,2,2-Trifluoroethoxy)propan-1-ol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(2,2,2-Trifluoroethoxy)propan-1-ol has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 3-(2,2,2-Trifluoroethoxy)propan-1-ol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. This inhibition can result in changes in gene expression, as the downstream effects of enzyme activity are altered. The molecular interactions of 3-(2,2,2-Trifluoroethoxy)propan-1-ol are critical for understanding its biochemical and pharmacological properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2,2,2-Trifluoroethoxy)propan-1-ol change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3-(2,2,2-Trifluoroethoxy)propan-1-ol is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(2,2,2-Trifluoroethoxy)propan-1-ol vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For example, high doses of 3-(2,2,2-Trifluoroethoxy)propan-1-ol have been associated with toxic effects, including liver damage and oxidative stress. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications .
Metabolic Pathways
3-(2,2,2-Trifluoroethoxy)propan-1-ol is involved in various metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are responsible for its oxidation and subsequent metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The study of these metabolic pathways is essential for understanding the compound’s role in biochemical processes .
Transport and Distribution
The transport and distribution of 3-(2,2,2-Trifluoroethoxy)propan-1-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters, where it can exert its biochemical effects. Understanding the transport and distribution mechanisms is crucial for elucidating the compound’s pharmacokinetics .
Subcellular Localization
The subcellular localization of 3-(2,2,2-Trifluoroethoxy)propan-1-ol is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Studying the subcellular localization of 3-(2,2,2-Trifluoroethoxy)propan-1-ol provides insights into its biochemical and pharmacological properties .
Propiedades
IUPAC Name |
3-(2,2,2-trifluoroethoxy)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O2/c6-5(7,8)4-10-3-1-2-9/h9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARMGHAEERVMCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 2-[(butan-2-yl)amino]acetate](/img/structure/B1442833.png)

![[(4-Chlorophenyl)thio]acetyl chloride](/img/structure/B1442835.png)
![1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B1442836.png)
![[1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B1442837.png)


![4-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1442844.png)



![[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442852.png)
![4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine](/img/structure/B1442853.png)
